Wasa-Yu MPAA Ligand

Description

Significance of Ligand Design in C–H Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional methods that often require pre-functionalized starting materials. acs.org However, the ubiquity and relative inertness of C–H bonds pose significant challenges in terms of reactivity and selectivity. acs.org The success of transition metal-catalyzed C–H functionalization hinges critically on the design of the ligand coordinated to the metal center. acs.orgnih.gov

Ligands play a multifaceted role in these catalytic systems: acs.orgnih.gov

Modulating Reactivity: Ligands can alter the electronic properties of the metal catalyst, for instance, by using strongly donating ligands to enhance the metal center's reactivity.

Controlling Selectivity: The steric and electronic properties of a ligand can direct the catalyst to a specific C–H bond, thereby controlling regioselectivity. nih.gov Chiral ligands are instrumental in inducing enantioselectivity, leading to the formation of one enantiomer of a chiral molecule over the other.

Facilitating Key Mechanistic Steps: The ligand structure can be tailored to promote specific elementary steps in the catalytic cycle, such as C–H activation or reductive elimination, which are often rate-limiting. nih.gov

The development of new ligand scaffolds is therefore a primary driver of innovation in C–H functionalization, enabling chemists to tackle increasingly complex synthetic challenges. acs.org

Overview of Mono-N-Protected Amino Acid (MPAA) Ligands in Palladium Catalysis

Mono-N-protected amino acids (MPAAs) have become a prominent and widely used class of ligands in palladium-catalyzed C–H functionalization reactions. nih.govresearchgate.net These ligands are derived from readily available chiral amino acids and are characterized by an N-acyl protecting group. This simple and modular structure allows for extensive tuning of their steric and electronic properties.

A key feature of MPAA ligands is their ability to act as "ligand-accelerated catalysts". nih.govnih.gov This means they significantly increase the rate of the catalytic transformation, particularly the C–H activation step, which is often the slowest step in the catalytic cycle. nih.govresearchgate.net Mechanistic studies have shown that MPAA ligands can facilitate this step even at substoichiometric ratios relative to the palladium catalyst, indicating a catalytic role for the ligand itself. nih.govnih.gov This efficiency is attributed to the facile exchange of MPAA ligands with other anionic ligands, such as carboxylates, on the palladium center, allowing a single MPAA ligand to assist in the C–H activation at multiple metal centers. nih.govresearchgate.net

The proposed binding mode of MPAA ligands to the palladium(II) center is often a κ²-(N,O) coordination, forming a stable five-membered chelate ring. rsc.orgnih.govuva.es This chelation, along with the cooperative role of the N-acyl group, is believed to be crucial for their catalytic activity. uva.esrsc.org The amide proton of the MPAA ligand can participate in the C–H cleavage event through a concerted metalation-deprotonation mechanism, which lowers the activation energy of this critical step.

Historical Context of Wasa-Yu MPAA Ligand Development in Enantioselective C-H Activation

The application of MPAA ligands in palladium-catalyzed enantioselective C–H activation is a significant advancement largely pioneered by the research group of Jin-Quan Yu, with key contributions from researchers including Masayuki Wasa. In 2008, the Yu group first reported the use of mono-N-protected amino acids as chiral ligands for the palladium(II)-catalyzed enantioselective activation of C(sp²)–H and C(sp³)–H bonds. scripps.edu This seminal work demonstrated the potential of these simple, tunable ligands to induce asymmetry in C–H functionalization reactions.

Subsequent research focused on expanding the scope and understanding the mechanism of these transformations. A significant breakthrough came with the development of enantioselective C–H activation of cyclopropanes, a class of strained rings. nih.gov Systematic ligand screening identified novel MPAA ligands that could achieve high enantioselectivity in the coupling of cyclopropanecarboxylic acids with various organoboron reagents under mild conditions. nih.govacs.org

A notable example is the highly enantioselective arylation of cyclopropyl (B3062369) C–H bonds with aryl iodides. nih.gov This reaction, which proceeds through a Pd(II)/Pd(IV) catalytic cycle, showcases the compatibility of MPAA ligands with challenging catalytic pathways. The use of a chiral MPAA ligand allowed for excellent yields and enantiomeric excesses (ee) of up to 99.5%. nih.gov

The table below summarizes key findings in the development of MPAA ligands for enantioselective C-H arylation of cyclopropylmethylamines.

| Entry | Substrate | Aryl Iodide | Ligand | Yield (%) | ee (%) |

| 1 | Unsubstituted cyclopropylmethylamine | p-iodotoluene | Ac-L-Ile-OH | 99 | 98.8 |

| 2 | Substrate with terminal methyl C(sp³)–H bonds | p-iodotoluene | Ac-L-Ile-OH | 95 | 99.1 |

| 3 | Substrate with benzylic C(sp³)–H bonds | p-iodotoluene | Ac-L-Ile-OH | 96 | 98.5 |

| 4 | Substrate with aryl C(sp²)–H bonds | p-iodotoluene | Ac-L-Ile-OH | 97 | 99.5 |

| Data sourced from Wasa, M., & Yu, J. Q. (2014). Highly enantioselective (up to 99.5% ee) arylation of cyclopropyl C–H bonds with aryl iodides has been developed using a chiral Pd(II) catalyst. nih.gov |

Further developments led to the creation of other classes of chiral ligands inspired by the MPAA scaffold, such as mono-N-protected α-amino-O-methylhydroxamic acids (MPAHA), which have been successful in the enantioselective functionalization of C(sp³)–H bonds in cyclobutanes. acs.org The collective work in this area has established the "this compound" and its derivatives as a cornerstone of modern asymmetric C–H activation chemistry, enabling the synthesis of a wide range of enantioenriched molecules. researchgate.netnih.govnih.gov

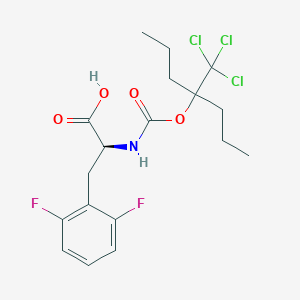

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22Cl3F2NO4 |

|---|---|

Molecular Weight |

460.7 g/mol |

IUPAC Name |

(2S)-3-(2,6-difluorophenyl)-2-[4-(trichloromethyl)heptan-4-yloxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C18H22Cl3F2NO4/c1-3-8-17(9-4-2,18(19,20)21)28-16(27)24-14(15(25)26)10-11-12(22)6-5-7-13(11)23/h5-7,14H,3-4,8-10H2,1-2H3,(H,24,27)(H,25,26)/t14-/m0/s1 |

InChI Key |

MYNBDMWXOQDYED-AWEZNQCLSA-N |

Isomeric SMILES |

CCCC(CCC)(C(Cl)(Cl)Cl)OC(=O)N[C@@H](CC1=C(C=CC=C1F)F)C(=O)O |

Canonical SMILES |

CCCC(CCC)(C(Cl)(Cl)Cl)OC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O |

Origin of Product |

United States |

Coordination Chemistry of Wasa Yu Mpaa Ligand with Palladium

Proposed and Validated Coordination Modes of MPAA Ligands to Pd(II)

MPAA ligands can adopt several coordination modes when bound to a Pd(II) center, acting as either monoanionic or dianionic ligands. nih.govrsc.org The specific mode adopted is often influenced by the reaction conditions and the other ligands present in the palladium coordination sphere. nih.gov

For many years, the active catalyst in MPAA-mediated C-H functionalization reactions was proposed to be a monomeric complex featuring the MPAA ligand coordinated in a chelating κ²-(N,O) fashion. nih.govrsc.org This hypothesis was initially based on analogy to the coordination of unprotected glycine (B1666218) and was supported by numerous DFT calculations. nih.gov This binding mode is thought to create a rigid, well-defined structure around the metal center, which is essential for relaying stereochemical information from the chiral ligand to the substrate during the key C-H activation step. nih.gov Despite its widespread acceptance in mechanistic proposals, this κ²-(N,O) coordination mode has not been definitively validated by experimental isolation and characterization. nih.govrsc.org

In contrast to the putative monomeric species, detailed experimental studies have successfully isolated and characterized dimeric palladium complexes where two MPAA ligands bridge two palladium centers via their carboxylate groups (μ-carboxylato). nih.govrsc.org These dimeric structures have been confirmed through various analytical techniques, providing concrete evidence for this binding mode. nih.gov These μ-carboxylato bridged dimers are not merely stable off-cycle species; they have been shown to be competent precatalysts for C-H functionalization reactions. nih.gov The formation of these dimers indicates that under many conditions, this is a highly favorable coordination arrangement for MPAA ligands with palladium. nih.govresearchgate.net Furthermore, these dimeric structures can feature secondary sphere hydrogen bonding and the potential for cooperative metal-metal interactions, which may influence their reactivity. nih.gov

Table 1: Comparison of Proposed and Validated MPAA Coordination Modes to Pd(II)

| Coordination Mode | Description | Status | Key Features |

| κ²-(N,O) | Monomeric complex with the MPAA acting as a bidentate ligand, coordinating through the amide nitrogen and one carboxylate oxygen. | Putative/Proposed | Believed to enforce a rigid structure for chirality transfer. nih.gov |

| μ-Carboxylato | Dimeric complex where two MPAA ligands bridge two palladium centers through their carboxylate groups. | Experimentally Validated | Stable, isolable complexes; act as effective precatalysts. nih.govrsc.org |

A less common, but experimentally observed, coordination mode is the monodentate binding of the MPAA ligand through a single carboxylate oxygen (κ¹-O). nih.govuva.es This binding mode has been identified as a rare coordination type for MPAA ligands. nih.govuva.es For instance, a bis-pentafluorophenyl palladium complex featuring an N-acetylglycine ligand in a monodentate κ¹-O fashion has been synthesized and characterized. nih.gov This species was observed during the thermal decomposition of other palladium-MPAA complexes, suggesting it can be an intermediate or a decomposition product under certain reaction conditions. nih.gov

A critical coordination mode proposed to be directly involved in the C-H activation step is the chelating dianionic (κ²-N,O)²⁻ form. nih.govrsc.org In this model, the MPAA ligand loses protons from both the carboxylic acid and the N-H amide group, creating a dianionic ligand that binds tightly to the palladium center through the deprotonated amide nitrogen and a carboxylate oxygen. nih.govrsc.org This coordination is central to the widely accepted concerted metalation-deprotonation (CMD) mechanism. nih.gov The acyl oxygen of the N-protecting group is thought to act as the internal base, abstracting the proton from the C-H bond in the transition state. nih.govrsc.org This process transforms the dianionic MPAA back into a monoanionic ligand. rsc.org The feasibility of this model has been experimentally validated through the synthesis of well-defined palladium complexes bearing chelating dianionic MPAA ligands, which were subsequently shown to be reactive in C-H activation processes. nih.govuva.esrsc.org

Dynamic Ligand Exchange Processes in Palladium-MPAA Systems

A key feature of palladium-MPAA catalytic systems is the rapid and dynamic exchange of ligands. nih.gov Mechanistic studies have demonstrated that MPAA ligands can readily exchange with other anionic ligands, such as acetates or other carboxylates, bound to the Pd(II) center. nih.gov This facile exchange is crucial for the phenomenon of "ligand-accelerated catalysis," where substoichiometric amounts of the MPAA ligand can significantly enhance the reaction rate. nih.govresearchgate.net

This dynamic behavior allows a single MPAA ligand to assist in the C-H activation step at multiple palladium centers within the catalytic cycle. nih.gov NMR spectroscopy studies have shown that adding an MPAA to a solution of a palladium-carboxylate complex leads to the displacement of the original carboxylate by the MPAA. nih.gov This ligand exchange process is typically fast relative to the rate-limiting C-H activation step. nih.gov The catalytic rate often maximizes at MPAA:Pd ratios significantly less than 1:1 (e.g., 0.3-0.5), with higher ligand concentrations sometimes leading to inhibition. nih.gov This observation is a direct consequence of the dynamic ligand exchange, which ensures that the active MPAA-bound species is readily formed even at low ligand loadings. nih.gov

Influence of Protecting Groups and Amino Acid Backbone on Coordination Geometry and Stability

The specific structure of the MPAA ligand, including both the N-protecting group and the amino acid backbone, has a profound influence on coordination and catalytic activity. researchgate.net

The N-acyl protecting group is not merely a placeholder but plays an active role in the catalytic cycle. nih.govrsc.org Experimental comparisons have shown that MPAA ligands with an acyl protecting group are effective in promoting C-H activation, whereas analogous ligands with a non-acyl group (e.g., N-methyl) are inefficient. nih.govrsc.org This provides strong experimental validation for the CMD mechanism, where the acyl oxygen is directly involved in the proton abstraction during C-H cleavage. nih.govrsc.org

The amino acid backbone also impacts the properties of the palladium-MPAA complex. The steric bulk of the amino acid side chain can influence the equilibrium of ligand exchange processes. For example, bulkier MPAAs such as N-acetyl-alanine (NAc-Ala) and N-acetyl-isoleucine (NAc-Ile) were found to drive the equilibrium of carboxylate exchange more effectively than the less sterically hindered N-acetyl-glycine (NAc-Gly). nih.gov This demonstrates that thermodynamic factors related to the ligand's structure play a role in the selective coordination of MPAAs. nih.gov Furthermore, the chirality of the amino acid backbone is the source of enantioselectivity in asymmetric C-H functionalization reactions, making its structure critically important for these transformations. nih.gov

Mechanistic Investigations of Wasa Yu Mpaa Ligand Enabled C–h Functionalization

Role of MPAA Ligands in Catalytic Turnover Acceleration

MPAA ligands are recognized for their profound ability to accelerate the turnover rates of palladium-catalyzed C–H functionalization reactions. nih.govnih.govresearchgate.net This acceleration is a manifestation of several key catalytic phenomena that distinguish these ligands from simple additives.

A defining feature of the LAC behavior of MPAA ligands is their ability to promote catalytic turnover even at substoichiometric ratios relative to the palladium catalyst. nih.govnih.govresearchgate.net This indicates that the ligand itself acts catalytically in the C–H activation process. nih.gov Mechanistic studies have demonstrated that a facile and rapid exchange between the MPAA ligand and other anionic ligands (like acetates) bound to the Pd(II) center enables a single MPAA ligand to assist in the C–H activation at multiple palladium sites. nih.govnih.govresearchgate.net

| MPAA Ligand : Pd(II) Ratio | Observed Rate Enhancement | Substrate Directing Group | Reference |

|---|---|---|---|

| 0.05 : 1 | 50-100 fold | Carboxylate | nih.govnih.govresearchgate.netresearchgate.net |

| 0.05 : 1 | >100 fold | Pyridine (B92270) | nih.gov |

| 0.3-0.5 : 1 | Optimal Rate | Phenylacetic Acid Derivative | nih.gov |

| >0.5 : 1 | Inhibition Observed | Phenylacetic Acid Derivative | nih.gov |

Elementary Steps in Palladium-Catalyzed C–H Activation with MPAA Ligands

The acceleration provided by MPAA ligands stems from their direct involvement in the elementary steps of C–H bond cleavage. The process follows a sophisticated pathway where the ligand cooperates with the metal center.

Mechanistic studies indicate that the catalytic process involves an initial N–H bond cleavage of the MPAA ligand itself upon coordination to the palladium(II) center. researchgate.netnih.gov The MPAA ligand typically coordinates to the palladium via its nitrogen and one carboxylate oxygen, acting as a bidentate ligand. nih.govnih.gov For the ligand to participate effectively in the subsequent C–H cleavage, it must first be deprotonated at the N-H position of the amide. researchgate.net This creates a dianionic, chelating ligand that is proposed to be the active species in the C–H activation step. nih.govacs.org This initial N–H activation generates a more electron-rich palladium center and positions the N-acyl group of the ligand to act as an internal base for the crucial C–H cleavage of the substrate. nih.govresearchgate.net

The central mechanism for C–H bond cleavage facilitated by the Pd-MPAA complex is the Concerted Metalation-Deprotonation (CMD) pathway. rsc.orgnih.govwikipedia.org In a CMD mechanism, the cleavage of the substrate's C–H bond and the formation of the new carbon-metal bond occur in a single, concerted transition state. wikipedia.org This pathway avoids the formation of a discrete metal-hydride intermediate. wikipedia.org The process involves the simultaneous interaction of the palladium center with the carbon of the C–H bond and the abstraction of the hydrogen by a base. wikipedia.orgnih.gov In this system, the MPAA ligand is not a spectator but an active participant, providing the necessary basic site for proton abstraction within the transition state assembly. rsc.orgnih.gov

A cornerstone of the MPAA ligand's efficacy is the role of its N-acyl group as an internal base during the CMD step. rsc.orgnih.govresearchgate.net After the initial N-H deprotonation, the resulting amidate's acyl oxygen is perfectly positioned to abstract the proton from the C–H bond of the substrate. rsc.orgresearchgate.net This cooperative, bifunctional role of the ligand—where the carboxylate anchors the ligand to the metal and the N-acyl group facilitates proton transfer—is what significantly lowers the activation energy for C–H cleavage. researchgate.netnih.govacs.org

Experimental and computational studies have provided strong support for this model. rsc.orgresearchgate.net It has been demonstrated that ligands lacking the N-acyl group are ineffective at promoting C–H activation under similar conditions, experimentally validating the essential cooperating role of the acyl group. rsc.org This model explains not only the observed rate acceleration but also the high levels of enantioselectivity achieved in asymmetric C–H functionalization reactions, as the chiral backbone of the amino acid dictates the geometry of the transition state. rsc.orgacs.org

| Step | Description | Key Feature | Reference |

|---|---|---|---|

| 1. Ligand Coordination & Activation | MPAA ligand coordinates to Pd(II) center. | Initial N-H bond cleavage of the ligand to form a dianionic species. | researchgate.netnih.govnih.gov |

| 2. C-H Cleavage | Cleavage of the substrate's C-H bond via a Concerted Metalation-Deprotonation (CMD) pathway. | Simultaneous C-Pd bond formation and C-H bond breaking in a single transition state. | rsc.orgnih.govwikipedia.org |

| 3. Proton Abstraction | The N-acyl group of the MPAA ligand acts as an internal base. | The acyl oxygen abstracts the proton from the C-H bond, facilitating the CMD process. | rsc.orgnih.govresearchgate.netacs.org |

Catalytic Cycle Variations Involving Wasa-Yu MPAA Ligand

The this compound has demonstrated compatibility with multiple palladium-based catalytic cycles, enabling a diverse range of C–H functionalization reactions. The specific pathway followed is often dependent on the substrate, coupling partner, and reaction conditions.

The Pd(II)/Pd(0) catalytic cycle is a common pathway for cross-coupling reactions involving C–H activation. In the context of this compound-enabled reactions, this cycle is particularly relevant for the coupling of C(sp³)–H bonds with organometallic reagents. acs.org A key challenge in this type of transformation is preventing the premature reduction of the Pd(II) catalyst. The MPAA ligand plays a crucial role in stabilizing the Pd(II) species, thereby preventing unwanted decomposition to Pd(0) before the desired C–H activation and subsequent coupling can occur. nih.gov

A proposed simplified cycle for the cross-coupling of C(sp³)–H bonds with arylboron reagents is as follows:

C–H Activation: The Pd(II) catalyst, coordinated to the MPAA ligand, reacts with the substrate to form a palladacycle intermediate. This step is facilitated by the MPAA ligand. acs.org

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the C–C bond and regenerating the Pd(0) species.

Oxidation: The Pd(0) species is reoxidized to Pd(II) to re-enter the catalytic cycle.

It is important to note that the development of ligands capable of lowering the activation barrier for C–H cleavage is a primary strategy for improving these reactions. nih.gov

The Pd(II)/Pd(IV) catalytic cycle is prominently featured in C–H arylation reactions, particularly with aryl iodides. nih.gov The this compound has been instrumental in achieving highly enantioselective versions of these reactions. nih.gov This pathway is distinct from the Pd(II)/Pd(0) cycle and allows for the use of different coupling partners, such as electrophiles. nih.gov

A landmark achievement in this area is the Pd(II)-catalyzed enantioselective arylation of cyclopropyl (B3062369) C–H bonds, which proceeds through a Pd(II)/Pd(IV) manifold. nih.gov This reaction demonstrates that MPAA ligands are compatible with this higher oxidation state cycle, leading to excellent yields and enantioselectivities. nih.gov

The proposed mechanism for C–H arylation via a Pd(II)/Pd(IV) cycle is as follows:

C–H Activation: Similar to the Pd(II)/Pd(0) cycle, the reaction initiates with the formation of a palladacycle intermediate, facilitated by the MPAA ligand.

Oxidative Addition: The aryl iodide oxidatively adds to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive Elimination: The aryl group and the cyclopropyl group reductively eliminate from the Pd(IV) center, forming the C–C bond and regenerating the Pd(II) catalyst.

The combination of a tert-butyl peroxide (TBHP) oxidant and an MPAA ligand has been shown to be critical for some reactions proceeding through a Pd(II)/Pd(IV) pathway, such as the lactonization of β-C(sp³)–H bonds in aliphatic carboxylic acids. researchgate.net In this case, the oxidation of Pd(II) to Pd(IV) by TBHP is the rate-limiting step, while the C–H bond activation controls the regioselectivity. researchgate.net

There is growing evidence to suggest that di-palladium complexes play a significant role in MPAA ligand-enabled C–H functionalization. researchgate.netnih.gov The isolated and characterized MPAA complexes often exist as μ-carboxylato (MPAA) bridged dimers. nih.govrsc.org These dimeric structures feature potential for cooperative metal-metal interactions and secondary sphere hydrogen bonding. nih.govrsc.org

Mechanistic studies have proposed that these MPAA-bridged binuclear Pd(II) complexes may undergo more facile C–H cleavage. nih.gov The kinetic method of continuous variation has provided evidence that a complex containing a single MPAA-bridged di-palladium core (Pd₂(MPAA)₁) is an active catalyst in some reactions. researchgate.net This suggests that a single MPAA ligand can bridge a di-palladium catalyst, with secondary sphere hydrogen-bonding interactions contributing to lowering the C–H activation barrier. researchgate.net

Stoichiometric iodination of MPAA palladacycles was found to proceed via a dinuclear palladium species with one equivalent of iodine in the rate-limiting transition structure. researchgate.net These isolated dimeric complexes have also been shown to be viable precatalysts for catalytic C–H functionalization. researchgate.netnih.gov The formation of these di-palladium species provides an alternative mechanistic pathway where the two palladium centers can act in concert to facilitate the C–H activation and subsequent functionalization steps. It has been proposed that the dissociation of one of the bridging MPAA ligands from a dimeric complex can lead to an intermediate that undergoes C–H activation. nih.gov

Kinetic and Isotopic Studies of C-H Activation

Kinetic and isotopic labeling studies are powerful tools for elucidating reaction mechanisms. In the context of the this compound, these studies have provided valuable insights into the rate-determining steps and the nature of the C–H bond cleavage.

Kinetic studies have been instrumental in quantifying the remarkable rate enhancements provided by the this compound. In palladacycle formation with substrates bearing carboxylate and pyridine directing groups, a 50–100-fold increase in rate is observed with as little as 0.05 equivalents of the MPAA ligand relative to the palladium(II) catalyst. researchgate.netnih.gov This phenomenon is a hallmark of "ligand-accelerated catalysis," where the ligand plays a catalytic role itself. nih.gov

These kinetic data support a mechanism where facile exchange occurs between the MPAA ligand and other anionic ligands coordinated to the palladium(II) center. researchgate.netnih.gov This dynamic exchange allows a single MPAA ligand to assist in C–H activation at multiple palladium centers, explaining the substoichiometric requirement of the ligand. researchgate.netnih.gov The ability of the MPAA ligand to accelerate the catalytic turnover by facilitating the C–H activation step is a recurring theme in these studies. researchgate.net

Table 1: Rate Enhancement in Pd(II)-Mediated C–H Activation with MPAA Ligand

| Substrate Directing Group | MPAA Ligand Equiv. | Rate Enhancement Factor | Reference |

| Carboxylate | 0.05 | 50-100x | researchgate.net, nih.gov |

| Pyridine | 0.05 | 50-100x | researchgate.net, nih.gov |

This table illustrates the significant rate enhancements observed in the presence of substoichiometric amounts of the this compound.

Furthermore, kinetic resolution experiments have been successfully employed in the context of MPAA-ligand enabled C–H functionalization. For instance, the kinetic resolution of α-branched allyltriflamides through a palladium-catalyzed C–H functionalization with allenes has been reported, achieving high enantioselectivity and selectivity values. acs.org

Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution (typically H/D), are a powerful tool for probing the transition state of the C–H bond cleavage step. A significant primary KIE (kH/kD > 1) is generally indicative that the C–H bond is being broken in the rate-determining step of the reaction.

While specific KIE values for this compound systems are not always explicitly detailed in broad reviews, the principles of KIE analysis are fundamental to understanding these C–H activation mechanisms. For instance, in related enzymatic systems, KIEs provide detailed information about the atomic changes occurring during ligand binding and catalysis. nih.gov The observation of a significant KIE in a Wasa-Yu MPAA-catalyzed reaction would provide strong evidence for the C–H activation step being rate-limiting. The magnitude of the KIE can also offer insights into the geometry of the transition state. chemrxiv.org

The study of MPAA-ligated palladacycles reacting to give discrete Pd(II)MPAA products provides an opportunity to probe individual steps of proposed catalytic cycles, which would include detailed KIE analysis to understand the C–H activation event. nih.gov The synthesis and characterization of μ-carboxylato (MPAA) bridged dimeric complexes also open the door for detailed mechanistic studies, including KIE experiments, to understand their reactivity and role in catalysis. rsc.org

Enantioselectivity Control by Wasa Yu Mpaa Ligand in Asymmetric Catalysis

Principles of Asymmetric Induction by Wasa-Yu MPAA Ligand

The ability of the this compound to induce chirality in a prochiral substrate is governed by several key principles, from the direct transfer of stereochemical information to the influence of non-covalent interactions and steric constraints.

The fundamental principle of asymmetric induction by the this compound is the effective relay of stereochemistry from the ligand's own chiral center to a prochiral substrate. nih.govrsc.org This transfer of chiral information is facilitated by the formation of a rigid, five-membered palladacycle intermediate during the catalytic cycle. acs.org The MPAA ligand coordinates to the palladium(II) center in a bidentate fashion through the amino acid's nitrogen and carboxylate oxygen atoms (κ²-(N,O) coordination). nih.govrsc.org

This chelation, combined with the coordination of the substrate, creates a well-defined and rigid transition state. acs.org Within this structure, the stereocenter of the amino acid ligand (e.g., the L-configuration of the amino acid) directs the substrate to bind in a specific orientation. This geometric constraint ensures that the subsequent C–H activation step, which often proceeds via a concerted metalation-deprotonation (CMD) mechanism, occurs selectively on one of the two prochiral faces of the substrate. nih.govresearchgate.net This selective activation ultimately determines the stereochemistry of the final product, leading to high enantiomeric excess. nih.govacs.org Studies on various prochiral substrates, including cyclopropanes and cyclopropylmethylamines, have demonstrated the ligand's capacity to control the formation of new stereocenters with remarkable precision. nih.govacs.org

Beyond the primary coordination sphere of the palladium center, interactions within the secondary coordination sphere play a crucial role in catalysis and enantioselectivity. nih.govnih.gov The secondary coordination sphere encompasses the environment around the metal complex, including solvent molecules and parts of the ligand not directly bonded to the metal. nih.gov MPAA-ligated palladium complexes, particularly in their dimeric forms, are structured to project hydrogen bond donors and acceptors into this secondary sphere. nih.govrsc.org

The enantioselectivity achieved with Wasa-Yu MPAA ligands is highly dependent on steric and geometric factors. figshare.com The steric bulk of the amino acid side chain and the N-protecting group on the ligand are critical determinants of stereocontrol. An enantioselectivity model developed for these systems highlights a "gearing effect," where the ligand's structure physically restricts C–H bond activation to one face of the palladium-substrate complex. acs.orgfigshare.com

Modifying the steric properties of the ligand can have a profound impact on the reaction's outcome. For instance, in the enantioselective C(sp³)–H cross-coupling of free carboxylic acids, the choice of both the amino acid side chain and the N-acyl group is crucial for achieving high enantiomeric ratios (er). As shown in the table below, using N-acetyl-L-phenylalanine (L4) provides a significantly better yield and enantioselectivity compared to ligands with smaller alkyl groups like N-acetyl-L-alanine (L11) or bulkier ones like N-acetyl-L-tert-leucine (L13). nih.gov This demonstrates that a delicate balance of steric hindrance is necessary to create the optimal chiral pocket for the substrate.

Enantioselectivity Models for this compound Systems

To better understand and predict the outcomes of these reactions, detailed enantioselectivity models have been developed. These models rationalize the ligand's role and consider the dynamic conformational behavior that influences stereoselection.

A practical model for asymmetric induction has been proposed to rationalize the effectiveness of chiral, bidentate MPAA ligands. researchgate.netfigshare.com The model posits that the bidentate κ²-(N,O) coordination of the MPAA ligand to the palladium center is a prerequisite for high enantioselectivity. figshare.com This chelation creates a rigid framework that is essential for the relay of chirality. scripps.edu A key feature of this model is the role of the ligand-anchored N-acyl group, which acts as an internal base to facilitate the C–H activation step via the CMD pathway. researchgate.netfigshare.com This internal deprotonation event is geometrically constrained by the chiral ligand, restricting the approach of the substrate and forcing the C-H cleavage to occur on a specific face. figshare.com The model also considers the inherent strain in the coordinated substrate, which can be enhanced by the ligand, further contributing to the facial discrimination. figshare.comresearchgate.net

The conformation of the MPAA ligand is not static and its flexibility can significantly impact stereoselection. figshare.com The developed enantioselectivity model identifies two primary pathways that can lead to a loss of enantioselectivity: the equilibration of the ligand's half-chair conformations and the partial dissociation of the ligand from the metal center. researchgate.netfigshare.com A rigid ligand conformation is crucial for maintaining a consistent and effective chiral environment throughout the catalytic cycle. If the ligand can easily interconvert between different conformations, the precise geometric control required for high stereoselectivity is compromised. figshare.com

Similarly, if the bidentate coordination is lost, even transiently, the rigid chiral pocket collapses, potentially allowing for a non-selective or background reaction to occur, which erodes the enantiomeric excess of the product. researchgate.netfigshare.com The choice of the N-protecting group on the amino acid ligand is critical in this regard, as it influences the ligand's conformational rigidity and its binding affinity to the palladium center. For instance, in the arylation of cyclopropylmethylamines, the N-triflyl protecting group on the substrate is matched with an N-acetyl group on the valine-derived ligand to achieve an exceptional 99% enantiomeric excess. nih.gov

Strategies for Enhancing Enantiomeric Excess in this compound-Mediated Reactions

Achieving high levels of enantioselectivity is a paramount objective in asymmetric catalysis. In reactions mediated by Wasa-Yu mono-N-protected amino acid (MPAA) ligands, several key strategies have been developed to enhance the enantiomeric excess (e.e.) of the products. These strategies primarily revolve around the rational modification of the ligand structure, the meticulous optimization of reaction parameters, and the application of theoretical models to guide experimental design.

Ligand Modification and Development

A principal strategy for improving stereocontrol involves the systematic evolution of the MPAA ligand itself. Research has demonstrated that even subtle alterations to the ligand's structure can have a profound impact on the stereochemical outcome of a reaction.

Structural Tuning of MPAA Ligands: The core structure of the MPAA ligand, derived from an amino acid, offers multiple points for modification. These include the N-acyl protecting group, the amino acid side chain, and the coordinating carboxylate group. For instance, in the palladium(II)-catalyzed enantioselective C-H activation of cyclopropanes, systematic development led to the identification of novel MPAA ligands capable of affording high enantioselectivity with a diverse range of organoboron reagents. acs.org

Development of Next-Generation Ligands: Building on the MPAA framework, new classes of ligands have been designed to overcome the limitations of the original scaffold in certain transformations. A notable example is the development of mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands. acs.org In the enantioselective C-H arylation of cyclobutanecarboxylic acid derivatives, standard MPAA ligands like N-Boc-leucine provided modest enantioselectivity (32% e.e.). nih.gov By replacing the carboxylate group with a more Lewis basic O-methylhydroxamic acid group, the resulting MPAHA ligand (L7) significantly boosted the enantioselectivity to 79% e.e. acs.orgnih.gov This enhancement is attributed to the stronger coordination of the hydroxamic acid to the palladium center, which rigidifies the transition state and improves stereochemical communication. acs.orgnih.gov

Further development led to mono-protected aminoethyl amine (MPAAM) ligands, which proved superior for the C-H cross-coupling of cyclobutanecarboxylic acids. While MPAA ligands gave poor enantioselectivity in this specific reaction, a rationally designed MPAAM ligand with 2,6-diphenyl substituents (L36) achieved an excellent enantiomeric ratio of 94:6. nih.gov

The following table illustrates the impact of ligand modification on the enantioselective C-H arylation of a cyclobutane (B1203170) substrate.

| Ligand ID | Ligand Type | Core Amino Acid | Yield (%) | Enantioselectivity |

|---|---|---|---|---|

| L6 | MPAA | - | 37 | 32% ee |

| L7 | MPAHA | Leucine | - | 79% ee |

| L36 | MPAAM | Phenylalanine derivative | 62 | 94:6 er |

Optimization of Reaction Conditions

Fine-tuning the reaction environment is another critical avenue for maximizing enantiomeric excess. Factors such as the choice of additives (bases and oxidants), solvent, and the ligand-to-metal ratio can significantly influence the catalytic cycle and the stereoselectivity of the key C-H activation step.

In the development of the MPAHA ligand system for C-H activation of cyclobutanes, a systematic screening of reaction parameters was conducted. nih.gov It was found that the choice of base and silver salt additive was crucial for achieving optimal results. Sodium carbonate as the base and 2.5 equivalents of silver(I) carbonate were identified as ideal, leading to an improved yield of 75% and an enantioselectivity of 92% e.e. for the target product. nih.gov The solvent was also found to be important, with 2-methyl-2-butanol (B152257) (t-AmylOH) proving to be the most effective medium. nih.govnih.gov

The data below showcases the optimization of reaction conditions for the arylation of a cyclobutanecarboxylic acid derivative using an MPAHA ligand.

| Parameter Varied | Condition | Yield (%) | e.e. (%) |

|---|---|---|---|

| Base | Initial Base | - | 88 |

| Na₂CO₃ (Optimized) | - | 92 | |

| Ag(I) Salt (equiv) | Ag₂CO₃ (1.5) | 67 | 88 |

| Ag₂CO₃ (2.5) | 75 | 92 | |

| Solvent | Initial Solvent | - | - |

| t-AmylOH (Optimized) | 75 | 92 |

Application of Mechanistic and Computational Models

A modern and powerful strategy for enhancing enantioselectivity involves the use of computational chemistry to model the reaction mechanism and transition states. nih.govresearchgate.net For the MPAA ligand family, a practical enantioselectivity model has been developed to understand the origins of asymmetric induction in Pd-catalyzed C-H activation. researchgate.netacs.org

This model has identified several key elements that control enantioselectivity:

Substrate Coordination: The inherent strain in the bidentate coordination of the substrate to the palladium center, which can be enhanced by the ligand. researchgate.netacs.org

Steric and Gearing Effects: A "gearing effect" that restricts C-H bond activation to a single face of the palladium catalyst. researchgate.netacs.org

Ligand-Substrate Interactions: Non-covalent interactions between the chiral ligand and the substrate within the transition state assembly. researchgate.netacs.org

Chelate Dynamics: Control over the inversion of the chelate ring formed by the ligand and the metal. researchgate.netacs.org

This computational framework has successfully rationalized experimental observations, such as the increased enantioselectivity seen when switching from an MPAA to an MPAHA ligand in the C-H activation of 1,1-disubstituted cyclobutanes. acs.org The model revealed that the higher selectivity of the MPAHA ligand was due to more favorable and rigidifying interactions between the ligand and the substrate. researchgate.netacs.org By providing a molecular-level understanding of stereocontrol, these models serve as a predictive tool for the rational design of new, more effective ligands and for selecting optimal substrates to achieve higher enantiomeric excess. researchgate.net

Computational Chemistry Studies on Wasa Yu Mpaa Ligand Systems

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

DFT calculations have become an indispensable tool for elucidating the complex reaction pathways in palladium-catalyzed C-H functionalization reactions employing MPAA ligands. These studies have shed light on the structures of key intermediates and transition states, the energetics of elementary steps, and the preferred coordination modes of the ligand.

Elucidation of Reaction Mechanisms and Transition States

DFT studies have been pivotal in establishing the concerted metalation-deprotonation (CMD) as the widely accepted mechanism for C-H bond activation in many palladium-MPAA catalyzed reactions. uva.esrsc.orgscispace.com This mechanism involves a single transition state where the C-H bond is cleaved and a new Pd-C bond is formed simultaneously, with the assistance of a basic site on the ligand or an external base.

Computational models have shown that the MPAA ligand can act as an internal base, where the amide oxygen of the protecting group abstracts the proton from the C-H bond. rsc.org This is often referred to as the "chelating model" and is supported by the observation that the acyl protecting group is crucial for the cooperating role of the ligand. rsc.org The transition state for this process involves a rigid, chair-like conformation that is believed to be key for the effective relay of chirality from the chiral center of the amino acid to the substrate. nih.govscripps.edu

Alternatively, DFT calculations have also explored pathways where an external base, such as acetate (B1210297) or carbonate, facilitates the C-H cleavage in an "outer sphere" CMD mechanism. uva.es The energy difference between the internal and external base-assisted pathways can be small, suggesting that the operative mechanism may be dependent on the specific reaction conditions and substrates. uva.es

A combined Ion-Mobility Mass Spectrometry (IM-MS) and DFT study provided further evidence for the relay of chirality through a rigid framework in Pd(MPAA)-catalyzed enantioselective C-H activation. scripps.edu

Energetics of Key Elementary Steps (e.g., C-H Cleavage, Oxidative Addition)

Computational studies have provided valuable quantitative data on the energy barriers associated with key elementary steps in the catalytic cycle. For instance, DFT calculations have been used to determine the activation barrier for the C-H cleavage step. In related palladium systems, the activation barrier for C-H bond oxidative addition has been calculated to be approximately 12 kcal·mol⁻¹ higher than for their platinum counterparts. nih.gov

| Elementary Step | System | Calculated Energy Barrier / BDE | Reference |

| C-H Bond Oxidative Addition | Palladium Complex | ~12 kcal·mol⁻¹ higher than Pt | nih.gov |

| Pd(II)-H Bond Dissociation Energy | Palladium Complex | 64.1-64.4 kcal·mol⁻¹ | nih.gov |

Note: The table presents generalized energetic data for related palladium systems to provide context for the energetics of Wasa-Yu MPAA ligand systems.

Investigation of Coordination Modes and Complex Stabilities

DFT calculations have been employed to investigate the various possible coordination modes of the MPAA ligand to the palladium center and their relative stabilities. Several coordination modes have been proposed and studied, including the κ²-(N,O) chelation of a monomeric palladium center and the μ²-(O,O) bridging of a dimeric palladium complex. uva.esnih.gov

Initially, a κ²-(N,O) coordination was proposed, where the amino acid ligand binds to the palladium through the nitrogen of the deprotonated amide and one of the carboxylate oxygens. nih.gov However, solid-state characterization revealed a μ²-(O,O) MPAA-bridged dimeric structure in some cases. nih.gov

DFT calculations have shown that the energy difference between these coordination modes can be subtle and influenced by other ligands in the coordination sphere. uva.es For instance, in one study, the monomeric species with a chelating MPAA was found to be more stable than the dimeric form by 2.7 kcal·mol⁻¹. uva.es Understanding the predominant coordination mode under catalytic conditions is crucial, as it dictates the geometry and reactivity of the active catalyst.

| Coordination Mode | System Description | Relative Stability (kcal·mol⁻¹) | Reference |

| Monomeric κ²-(N,O) | Palladium complex with additional ligands | More stable by 2.7 | uva.es |

| Dimeric μ²-(O,O) | Dimeric palladium complex | Less stable | uva.es |

Prediction and Rationalization of Enantioselectivity

A significant application of computational chemistry in the context of Wasa-Yu MPAA ligands is the prediction and rationalization of enantioselectivity in asymmetric C-H functionalization reactions.

Structural Parameters and Quantitative Enantioselectivity Correlations

Computational models have been developed to correlate the structural features of the MPAA ligand with the observed enantioselectivity. An enantioselectivity model for the MPAA family of ligands has been proposed, which considers factors such as the inherent strain in the bidentate coordination of the substrate and the ability of the ligand to enhance it. researchgate.netscripps.edu

This model also highlights the "gearing effect" that restricts the C-H bond activation to one face of the palladium catalyst and the potential non-covalent interactions between the ligand and the substrate. researchgate.net The inversion of the chelate ring, which is controlled by the ligand-anchored base, is another critical factor that limits the C-H bond activation to one side of the palladium catalyst. researchgate.net

Quantitative structure-selectivity relationship (QSSR) studies have been performed to quantify the structural effects of amino acid ligands in Pd(II)-catalyzed enantioselective C-H functionalization reactions. scripps.edu These studies aim to build predictive models for enantioselectivity based on calculated structural and energetic parameters of the transition states leading to the different stereoisomers.

Virtual Screening and Ligand Design using Computational Models

Computational models serve as a powerful tool for the in silico design and screening of new MPAA ligands with improved reactivity and selectivity. While direct virtual screening of large ligand libraries for Wasa-Yu type reactions is an emerging area, the principles of rational ligand design based on computational insights are well-established.

A "virtual-ligand-assisted (VLA) screening" strategy has been proposed as a practical in silico approach for ligand screening based on transition state theory. chemrxiv.org This method allows for the parameterization of electronic and steric effects of ligands in quantum chemical calculations to assess their impact on the reaction's energy profile. chemrxiv.org Such approaches can identify optimal electronic and steric parameters for a given reaction, providing guiding principles for the rational design of new, more effective ligands. By understanding the key ligand-substrate interactions and the geometry of the stereodetermining transition state through DFT, new MPAA ligands can be designed to maximize desired interactions and minimize steric clashes that lead to the undesired enantiomer.

Mechanistic Insights from Molecular Dynamics and QM/MM Approaches

Computational chemistry has become an indispensable tool for understanding the complex mechanisms of transition metal-catalyzed reactions. For the Wasa-Yu MPAA (Mono-N-protected Amino Acid) ligand systems in palladium-catalyzed C-H functionalization, computational studies, primarily relying on Density Functional Theory (DFT), have provided foundational mechanistic insights. While dedicated Molecular Dynamics (MD) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) studies on this specific ligand family are less prevalent in the literature, the principles of these methods, combined with extensive DFT data, allow for a detailed reconstruction of the dynamic and electronic factors governing catalysis.

Mechanistic investigations have largely converged on a Concerted Metalation-Deprotonation (CMD) pathway as the operative mechanism for C-H activation. researchgate.netresearchgate.net In this model, the MPAA ligand is not a passive spectator but an active participant. It binds to the palladium(II) center in a bidentate fashion (κ²-(N,O)), creating a rigid chelate structure. researchgate.netscispace.com This coordination is crucial as it positions the amide N-acyl group to act as an internal base, directly assisting in the cleavage of the targeted C-H bond. researchgate.netscispace.comrsc.org This "ligand-accelerated catalysis" model explains the significantly enhanced reaction rates observed when MPAA ligands are used. nih.govnih.govnih.gov

While static DFT calculations are excellent for mapping potential energy surfaces and identifying transition states, Molecular Dynamics simulations offer a means to understand the temporal evolution of the system. MD simulations could explore the conformational flexibility of the palladium-MPAA complex, the dynamics of substrate binding, and the role of the solvent shell. For instance, understanding the equilibration between different ligand conformations, such as half-chair forms, could reveal pathways that lead to a loss of enantioselectivity. researchgate.net Furthermore, MD is suited to study the dynamic exchange of MPAA ligands with other anions bound to the palladium center, a process shown to be critical for catalytic turnover, especially at sub-stoichiometric ligand concentrations. nih.govnih.gov

QM/MM simulations represent a powerful bridge, combining the accuracy of quantum mechanics for the reactive core with the efficiency of molecular mechanics for the surrounding environment (e.g., solvent, full substrate structure). youtube.com In the context of the Wasa-Yu MPAA system, a QM/MM approach would define the QM region to include the palladium atom, the MPAA ligand, and the substrate's C-H bond undergoing activation. The remainder of the system would be treated with a classical force field (MM). This method allows for the modeling of the reaction within a dynamic, solvated environment, providing a more realistic picture than gas-phase or implicit solvent DFT calculations. It can offer more accurate free energy barriers by accounting for explicit solvent interactions and the entropic contributions of the system's flexibility.

The primary mechanistic questions addressed by computational studies involve the energetics of different catalytic pathways. DFT calculations have been employed to compare various possibilities, such as the role of monomeric versus dimeric palladium complexes and the regioselectivity of C-H activation.

One key study performed a computational analysis of the cyclopalladation step for both dimeric and monomeric Pd(II)/MPAA complexes. researchgate.net The results indicate that while dimeric species can be stable pre-catalysts, the C-H activation step itself proceeds through a monomeric complex, with the dissociation of the dimer being a thermodynamically unfavorable but necessary precursor step.

Table 1: Calculated Energy Barriers for Dimer and Monomer Cyclopalladation Pathways researchgate.net

| Pathway Step | Description | Gibbs Free Energy Barrier (ΔG‡, kcal/mol) | Enthalpy Barrier (ΔH‡, kcal/mol) |

|---|---|---|---|

| Dimer Dissociation | Dissociation of one bridging MPAA ligand from the dimer to form an intermediate ready for C-H activation. | 20.3 | 18.7 |

| Dimer CMD (TS1-D) | First concerted metalation-deprotonation on the dimeric pathway. | 23.2 | 20.3 |

| Dimer CMD (TS2-D) | Second concerted metalation-deprotonation on the dimeric pathway. | 19.0 | 18.3 |

Another DFT investigation focused on a dual-ligand system for the C-H cyanation of toluene (B28343), providing insights into the regioselectivity of the reaction. rsc.org The calculations revealed that the C-H activation step proceeds via the CMD mechanism, with the MPAA ligand's N-carbonyl group acting as the intramolecular base. rsc.org The computed energy barriers for activation at the meta and para positions of toluene explain the experimentally observed selectivity.

Table 2: DFT-Calculated Barriers for Regioselective C-H Activation of Toluene rsc.org

| Activation Position | Transition State | Gibbs Free Energy Barrier (ΔG‡, kcal/mol) |

|---|---|---|

| meta-C-H | TS-m | 28.5 |

| para-C-H | TS-p | 29.5 |

Table of Mentioned Compounds

| Abbreviation/Name | Full Name |

|---|---|

| MPAA | Mono-N-protected Amino Acid |

| Pd | Palladium |

| Toluene | Toluene |

Applications of Wasa Yu Mpaa Ligand in Palladium Catalyzed C–h Functionalization Reactions

Enantioselective C–H Activation of Cyclopropanes

The development of novel mono-N-protected amino acid ligands has been instrumental in the palladium(II)-catalyzed enantioselective C–H activation of cyclopropanes. researchgate.netnih.govacs.org This methodology provides a powerful retrosynthetic disconnection for creating enantioenriched cyclopropane (B1198618) derivatives, which are prevalent motifs in pharmaceuticals and agrochemicals. nih.gov

A significant application of the Wasa-Yu MPAA ligand is in the enantioselective C–H activation of cyclopropanecarboxylic acids, followed by coupling with organoboron reagents. nih.govacs.orgnih.gov This reaction proceeds under mild conditions and allows for the use of a diverse array of aryl- and vinyl-boron reagents. acs.orgnih.gov The process typically yields enantioenriched cis-substituted cyclopropanecarboxylic acids, providing access to valuable chiral building blocks. nih.gov The choice of the N-protecting group and the amino acid side chain of the MPAA ligand is critical for achieving high yields and enantioselectivity. nih.gov For instance, ligands derived from bulky amino acids like tert-leucine have shown excellent results. scispace.com

Table 1: Enantioselective C(sp³)–H Arylation of Cyclopropanecarboxylic Acid with Organoboron Reagents

This table summarizes representative results for the Pd(II)/MPAA-catalyzed enantioselective arylation of cyclopropanecarboxylic acid. Data sourced from studies on C-H activation.

| Substrate | Organoboron Reagent | Ligand | Yield (%) | Enantiomeric Ratio (er) |

| Cyclopropanecarboxylic Acid | Phenylboronic acid pinacol (B44631) ester | N-Acetyl-L-(2,6-di-phenyl)phenylalanine | 64 | 94:6 |

| Cyclopropanecarboxylic Acid | Phenylboronic acid pinacol ester | N-Acetyl-L-[2,6-di-(4-tert-butylphenyl)]phenylalanine | 70 | 97:3 |

| 1-Methylcyclopropanecarboxylic Acid | 4-Tolylboronic acid | Chiral MPAA Ligand | 75 | 95:5 |

| 1-Phenylcyclopropanecarboxylic Acid | Vinylboronic acid pinacol ester | Chiral MPAA Ligand | 68 | 92:8 |

Note: Specific ligand structures and reaction conditions can be found in the cited literature. nih.gov

The this compound enables the highly enantioselective desymmetrization of prochiral substrates, such as cyclopropylmethylamines. nih.gov In this transformation, a chiral Pd(II) catalyst bearing an MPAA ligand selectively activates one of two enantiotopic C–H bonds on the cyclopropane ring for arylation with aryl iodides. nih.gov This reaction is remarkable as it generates two chiral centers in a single step, producing a single cis-functionalized enantiomer from a prochiral starting material. nih.gov This method demonstrates the first successful enantioselective C–H arylation proceeding through a Pd(II)/Pd(IV) catalytic cycle, achieving excellent yields and enantiomeric excesses up to 99.5%. nih.gov

Table 2: Enantioselective Desymmetrization of Prochiral Cyclopropylmethylamines via C–H Arylation

This table highlights the effectiveness of the Pd(II)/MPAA system in the desymmetrization of prochiral cyclopropylmethylamines with various aryl iodides.

| Substrate | Aryl Iodide | Ligand | Yield (%) | Enantiomeric Excess (ee) |

| N-(cyclopropylmethyl)trifluoromethanesulfonamide | 4-Iodoanisole | Ac-L-Ile-OH | 95 | 95% |

| N-(cyclopropylmethyl)trifluoromethanesulfonamide | 1-Iodo-4-nitrobenzene | Ac-L-Ile-OH | 99 | 96% |

| N-(cyclopropylmethyl)trifluoromethanesulfonamide | 2-Iodonaphthalene | Ac-L-Ile-OH | 85 | 99.5% |

| N-((1-methylcyclopropyl)methyl)trifluoromethanesulfonamide | Phenyl iodide | Ac-L-Val-OH | 78 | 90% |

Note: Data extracted from research on highly enantioselective C–H arylation of cyclopropylmethylamines. nih.gov

Directed C–H Functionalization of Various Substrates

Wasa-Yu MPAA ligands are broadly applicable in C–H functionalization reactions directed by a variety of functional groups. scripps.edunih.gov These ligands often accelerate catalytic turnover by facilitating the C–H activation step and can even play a catalytic role themselves, where a substoichiometric amount of the MPAA ligand can activate multiple palladium centers. nih.gov

MPAA ligands have been successfully employed in the palladium-catalyzed functionalization of C(sp²)–H bonds. scripps.edu A notable example is the ortho-C–H olefination of phenylacetic acids, where the ligand accelerates the reaction. scripps.edu Similarly, these ligands promote the aerobic oxidative arylation of phenylacetic acid derivatives with aryltrifluoroborates. nih.gov The catalytic system also facilitates C–X bond formation, including the iodination of palladacycles, demonstrating the versatility of these intermediates in forming various bonds. rsc.org

Table 3: MPAA-Ligand Enabled C(sp²)–H Functionalization

This table provides examples of different C(sp²)–H functionalization reactions facilitated by the Pd/MPAA catalytic system.

| Substrate Type | Reaction | Coupling Partner | Ligand | Product Type |

| Phenylacetic Acids | Olefination | Alkenes | Boc-L-Val-OH | ortho-Olefinated Phenylacetic Acids |

| Phenylacetic Acid Derivatives | Arylation | Aryltrifluoroborates | Boc-L-Val-OH | ortho-Arylated Phenylacetic Acid Derivatives |

| Dimethylbenzylamine Palladacycle | Iodination | Iodine (I₂) | NAc-Gly-OH | ortho-Iodinated Dimethylbenzylamine |

| Benzoic Acids | Monofluorination | AgF | MPAA Ligand | ortho-Fluorinated Benzoic Acids |

Note: The examples illustrate the broad scope of C(sp²)–H functionalization. rsc.orgnih.govscripps.edumasawasalab.com

The functionalization of typically inert C(sp³)–H bonds is a significant achievement in catalysis, with MPAA ligands playing a central role. scripps.edu These ligands enable the coupling of γ-C(sp³)–H bonds in triflyl-protected amines with a wide range of arylboron reagents, a reaction that shows no background activity in the absence of the ligand. scispace.comnih.gov The methodology has been extended to the β-C(sp³)–H arylation and vinylation of free carboxylic acids, providing a direct route to chiral carboxylic acids. nih.gov Furthermore, recent advances have demonstrated the functionalization of ketones and esters at the β-methyl position, including arylation and hydroxylation, by using a mono-protected amino neutral amide (MPANA) ligand, a derivative of the MPAA class. digitellinc.com MPAA ligands also facilitate hydroxyl-directed C–H carbonylation to produce 1-isochromanones and olefination of C(sp³)–H bonds. scripps.eduscripps.edu

Table 4: Scope of MPAA-Ligand Mediated C(sp³)–H Functionalization

This table showcases the diverse C(sp³)–H functionalization reactions made possible by palladium catalysis with MPAA and related ligands.

| Substrate Class | Position | Reaction Type | Coupling Partner | Ligand Type |

| Triflyl-protected Amines | γ-C(sp³) | Arylation | Arylboron reagents | Ac-D-tLeu-OH |

| Free Carboxylic Acids | β-C(sp³) | Arylation/Vinylation | Organoboron reagents | Chiral MPAA/MPAAM |

| Ketones / Esters | β-C(sp³) | Arylation/Hydroxylation | Aryl iodides / Oxidant | MPANA |

| Alcohols | C(sp³) | Carbonylation | Carbon Monoxide (CO) | MPAA |

| Amides | C(sp³) | Olefination | Alkenes | MPAA |

Note: This table summarizes findings from multiple studies on C(sp³)–H activation. scripps.edunih.govscispace.comscripps.edudigitellinc.com

Achieving regioselectivity at positions distal to a directing group is a formidable challenge that has been addressed using MPAA ligands and related strategies. Ligand development has been crucial for promoting the functionalization of γ-C(sp³)–H bonds in aliphatic acids and amines. scispace.comrsc.org For instance, the combination of a weakly coordinating directing group with an MPAA ligand like Ac-D-tLeu-OH was found to be effective for the γ-C(sp³)–H arylation of aliphatic amines. scispace.comrsc.org Similarly, γ-C(sp³)–H olefination and carbonylation of aliphatic acids have been achieved using specific quinoline-based ligands in a palladium-catalyzed system. rsc.org Beyond the γ-position, a pyridine-based template has been developed to direct meta-C–H activation, demonstrating that selectivity can be achieved by controlling the distance and geometry of the catalytic assembly. scripps.edu

Table 5: Examples of Distal C–H Functionalization

This table illustrates strategies for achieving distal C–H functionalization using palladium catalysis, often involving specialized ligands or templates.

| Position | Substrate Class | Reaction Type | Ligand/Template Strategy |

| γ-C(sp³) | Aliphatic Amines (Tf-protected) | Arylation | MPAA Ligand (Ac-D-tLeu-OH) |

| γ-C(sp³) | Aliphatic Acids | Olefination/Carbonylation | Quinoline-based Ligand |

| meta-C(sp²) | Benzoic Acids | Arylation/Olefination | Pyridine-based Template |

| γ-C(sp³) | Free Primary Amines | Arylation | Transient Directing Group (Pyruvic Acid) |

Note: These examples highlight the progress in controlling regioselectivity in C–H functionalization. scispace.comscripps.edursc.orgmdpi.com

Oxidative C–H Functionalization Reactions Enabled by MPAA Ligands

Mono-N-protected amino acid (MPAA) ligands have become instrumental in palladium-catalyzed oxidative C–H functionalization. Their ability to act as a bifunctional ligand, participating directly in the C–H cleavage step via a concerted metalation-deprotonation (CMD) mechanism, has enabled numerous transformations that were previously challenging. These ligands accelerate the reaction and can impart high levels of stereoselectivity.

C–H Lactonization using Molecular Oxygen as Oxidant

The synthesis of lactones through intramolecular C–H oxidation is a powerful method for constructing valuable structural motifs found in many natural products. The choice of oxidant and ligand is pivotal in determining the reaction's success and mechanism.

While MPAA ligands are effective for palladium-catalyzed C(sp³)–H lactonization, they are typically paired with stoichiometric oxidants like silver(I) salts or peroxide-based oxidants like tert-butyl hydroperoxide (TBHP). nsf.govacs.orgresearchgate.net Mechanistic studies reveal that with an oxidant like TBHP, the reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle where the MPAA ligand acts as a proton acceptor in the C–H activation step and a proton donor during the subsequent oxidation of Pd(II) to Pd(IV). acs.orgresearchgate.netacs.org

In contrast, achieving C–H lactonization using molecular oxygen (O₂) as the sole, green oxidant often necessitates a switch in ligand from the MPAA class to pyridone-type ligands. acs.orgresearchgate.net These reactions typically proceed through a different mechanism, a Pd(II)/Pd(0) catalytic cycle, where O₂ serves to re-oxidize the Pd(0) species back to the active Pd(II) catalyst. acs.orgacs.org The development of a Pd(II)-catalyzed C(sp³)–H lactonization of o-methyl benzoic acids using molecular oxygen provides a rare example of C–H oxygenation via a Pd(II)/Pd(0) pathway, highlighting the critical role of a specialized pyridone ligand in achieving this transformation. nsf.govlookchem.combohrium.com

| Ligand Type | Typical Oxidant | Substrate Example | Proposed Catalytic Cycle | Reference |

|---|---|---|---|---|

| MPAA | Ag(I) salts, TBHP | Aliphatic/Aromatic Carboxylic Acids | Pd(II)/Pd(IV) | acs.orgresearchgate.net |

| Pyridone | Molecular Oxygen (O₂) | o-Methyl Benzoic Acids | Pd(II)/Pd(0) | nsf.govacs.org |

Divergent Synthetic Pathways Mediated by this compound

The this compound is a cornerstone in the development of divergent synthetic strategies, enabling the creation of diverse and complex chiral molecules from common starting materials. Its ability to control stereochemistry allows for kinetic resolutions and the construction of novel, challenging chiral scaffolds.

Kinetic Resolution Strategies for Enantioselective Reactions

Kinetic resolution is a powerful method for separating enantiomers from a racemic mixture by capitalizing on the differential reaction rates of the enantiomers with a chiral catalyst. The palladium-MPAA system has been successfully applied to the kinetic resolution of racemic amines through enantioselective C–H functionalization. nih.govfigshare.com

In this approach, a chiral Pd-MPAA catalyst preferentially activates a C–H bond of one enantiomer of the racemic substrate, leading to its functionalization, while leaving the other enantiomer largely unreacted. This strategy provides access to both the enantioenriched starting material and the valuable, functionalized product in high enantiomeric purity. figshare.com For example, the kinetic resolution of racemic benzylamines via Pd(II)-catalyzed C–H cross-coupling with arylboronic esters has been achieved with high selectivity factors (s-factors). figshare.comnottingham.ac.uknih.gov The development of mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands, a modification of the classic MPAA structure, was shown to be crucial for achieving high selectivity in these transformations. figshare.com This method has also been extended to the C-H olefination of β-alkyl phenylethylamine derivatives. researchgate.net

The table below presents findings from the kinetic resolution of various nosyl-protected (Ns) benzylamines, highlighting the effectiveness of the Pd/MPAHA catalyst system. figshare.com

| Substrate (rac-Amine) | Arylboronic Ester | Ligand | Selectivity Factor (s) | Reference |

|---|---|---|---|---|

| Ns-protected 1-(2-methylphenyl)ethanamine | p-MeO₂C-Ph-BPin | Boc-L-Phe-NHOMe | 77 | figshare.com |

| Ns-protected 1-(2-methoxyphenyl)ethanamine | p-MeO₂C-Ph-BPin | Boc-L-Phe-NHOMe | >200 | figshare.com |

| Ns-protected 1-(2-chlorophenyl)ethanamine | p-MeO₂C-Ph-BPin | Boc-L-Phe-NHOMe | 104 | figshare.com |

| Ns-protected 1-(naphthalen-1-yl)ethanamine | p-MeO₂C-Ph-BPin | Boc-L-Phe-NHOMe | 85 | figshare.com |

| Ns-protected 1-phenylpropan-1-amine | p-MeO₂C-Ph-BPin | Boc-L-Phe-NHOMe | 62 | figshare.com |

Construction of Novel Chiral Scaffolds (e.g., P-stereogenic centers, bicyclo[3.2.0]heptane lactones)

The strategic use of Wasa-Yu MPAA ligands in palladium catalysis has opened pathways to previously inaccessible chiral structures.

P-stereogenic Centers: The synthesis of molecules with stereogenic phosphorus atoms is a significant challenge in organic chemistry. These P-chiral compounds are valuable as ligands in asymmetric catalysis. researchgate.netrsc.org Palladium-catalyzed cross-coupling reactions have emerged as a powerful method for constructing C–P bonds to create P-stereogenic phosphines. rsc.org By using enantiopure phosphine (B1218219) precursors or chiral ligands, these methods can afford P-chiral phosphine products with high enantiomeric excess. researchgate.netrsc.org While a variety of chiral ligands are employed in this field, the underlying principle of using a chiral metal complex to control the stereochemistry at the phosphorus center is a common theme. nih.govrsc.org

Bicyclo[3.2.0]heptane Lactones: A notable application of MPAA ligands is in the diastereoselective synthesis of complex bridged and fused ring systems. Researchers have developed a palladium-catalyzed cascade reaction starting from bicyclo[1.1.1]pentane carboxylic acids to construct highly substituted bicyclo[3.2.0]heptane lactones. rsc.orgresearchgate.net This transformation involves a C–H activation and a C–C bond cleavage. The use of an MPAA ligand, such as Ac-L-Val-OH, is crucial for achieving the desired cascade reaction that incorporates an aryl group, leading to all-syn arylated bicyclo[3.2.0]heptane lactones with excellent diastereoselectivity. researchgate.net Interestingly, by switching the ligand from an MPAA to a pyridone-amine type and removing the aryl iodide coupling partner, the reaction pathway diverges to produce non-arylated bicyclo[3.2.0]heptane lactones, showcasing exquisite ligand-controlled divergence. rsc.orgresearchgate.net

The following table summarizes the synthesis of various arylated bicyclo[3.2.0]heptane lactones using a Pd-MPAA catalytic system.

| Bicyclo[1.1.1]pentane Carboxylic Acid | Aryl Iodide | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| 1-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid | 4-Iodo-1,1'-biphenyl | 72 | >20:1 | |

| 1-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid | 1-Iodo-4-methoxybenzene | 78 | >20:1 | |

| 1-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid | 1-Iodo-4-(trifluoromethyl)benzene | 65 | >20:1 | |

| 1-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-2-carboxylic acid | 4-Iodo-1,1'-biphenyl | 75 | >20:1 | |

| 1-(Thiophen-2-yl)bicyclo[1.1.1]pentane-2-carboxylic acid | 4-Iodo-1,1'-biphenyl | 61 | >20:1 |

Emerging Trends and Future Research Directions

Development of Next-Generation Wasa-Yu MPAA Ligand Derivatives for Enhanced Reactivity and Selectivity

A primary focus of current research is the rational design and synthesis of new generations of mono-N-protected amino acid (MPAA) ligands to overcome existing limitations and achieve superior catalytic performance. The development of these derivatives is driven by the need for higher reactivity, improved enantioselectivity, and broader substrate compatibility.

One promising approach involves the modification of the ligand backbone to create a more rigid and well-defined chiral pocket around the metal center. This strategy aims to enhance the transfer of chiral information from the ligand to the substrate during the C-H activation step. nih.gov For instance, the introduction of atropoisomeric scaffolds, such as in NOBINAc ligands, has been shown to significantly outperform standard MPAA ligands in certain asymmetric transformations. These ligands combine the axial chirality of binaphthyl structures with the bifunctional coordination of MPAAs, leading to substantially higher enantioselectivities in reactions like the (5 + 2) annulation of homobenzyltriflamides with allenes. georgiasouthern.edunih.gov

Furthermore, researchers are exploring modifications to the N-acyl group of the MPAA ligand. The electronic and steric properties of this group are critical for the C-H cleavage step, and fine-tuning these properties can lead to significant improvements in catalytic activity. nih.gov The development of a diverse library of MPAA ligands with varied N-acyl and amino acid components allows for the rapid screening and identification of the optimal ligand for a specific transformation, a strategy that has proven effective in expanding the utility of MPAA-ligand-based catalysis. wikipedia.org

Table 1: Comparison of Enantioselectivity between Standard MPAA Ligands and Next-Generation NOBINAc Ligands in a (5 + 2) Annulation Reaction

| Entry | Ligand | Product Enantiomeric Excess (ee %) | Starting Material Enantiomeric Excess (ee %) | Selectivity Factor (s) |

| 1 | MPAA-type | < 79 | - | 13 |

| 2 | NOBINAc (L4) | 95 | 90 | 121 |

Data sourced from a study on the annulation of o-methylbenzylamides with allenes. georgiasouthern.edunih.gov

Future efforts in this area will likely focus on the development of novel ligand scaffolds that offer even greater control over the steric and electronic environment of the palladium catalyst, leading to unprecedented levels of reactivity and selectivity.

Integration of this compound with Other Catalytic Systems (e.g., Metal-Organic Frameworks, Enzyme Mimics)

To bridge the gap between homogeneous and heterogeneous catalysis, a significant future direction is the integration of Wasa-Yu MPAA ligands into more complex catalytic systems like Metal-Organic Frameworks (MOFs) and enzyme mimics. This approach aims to combine the high activity and selectivity of MPAA-Pd complexes with the enhanced stability, recyclability, and substrate-channeling effects offered by these advanced materials.

Metal-Organic Frameworks (MOFs): The immobilization of palladium catalysts within the porous and highly tunable structures of MOFs is an emerging strategy to create robust and reusable heterogeneous catalysts. chemistryviews.orgnih.govresearchgate.net While the direct incorporation of Wasa-Yu MPAA ligands into MOF structures is still a nascent area of research, the potential benefits are substantial. An MPAA-functionalized MOF could pre-organize the catalytic sites, enhance substrate selectivity through size- and shape-selective pores, and prevent the leaching of the palladium catalyst. researchgate.netresearchgate.net Future research will likely focus on the design and synthesis of MOFs with linkers that are pre-functionalized with MPAA-like moieties or the post-synthetic modification of existing MOFs to anchor MPAA-Pd complexes. nih.govrsc.org

Enzyme Mimics and Artificial Metalloenzymes: The development of artificial metalloenzymes, which combine a synthetic metal catalyst with a protein scaffold, offers a powerful approach to mimic the high efficiency and selectivity of natural enzymes. wikipedia.orgindiana.edu The this compound, with its amino acid backbone, is an ideal candidate for incorporation into such biomimetic systems. By embedding an MPAA-Pd complex within a protein scaffold, it may be possible to create a highly specific catalytic environment that leverages non-covalent interactions to control substrate orientation and transition state stabilization, similar to natural enzymes. georgiasouthern.edubohrium.comrsc.org This could lead to catalysts with unprecedented levels of enantioselectivity and the ability to perform complex transformations in aqueous media under mild conditions. mdpi.comnih.gov

Expansion of Substrate Scope and Reaction Diversity for this compound

A continuous driving force in the field is the expansion of the types of substrates and chemical transformations that can be achieved using this compound-based catalysis. Early work primarily focused on the functionalization of C(sp²)-H bonds; however, significant progress has been made in activating the more challenging C(sp³)-H bonds. nih.gov

Future research will aim to further broaden the substrate scope to include more complex and functionally diverse molecules, such as natural products and pharmaceuticals. This will require the development of more robust catalytic systems that are tolerant of a wide range of functional groups. The development of specialized MPAA ligand variants, such as MPAQ (mono-protected amino quinoline), MPAO (mono-protected amino oxazoline), MPAAM (mono-protected aminoalkyl amine), and MPAAThio (mono-protected aminoalkyl thioether), has already demonstrated the potential to functionalize a variety of substrates, including aliphatic amides and free carboxylic acids. wikipedia.org

The diversity of reactions catalyzed by MPAA-Pd systems is also expected to grow. Beyond the well-established arylation and olefination reactions, researchers are exploring new transformations such as carbonylation, amination, and etherification. The ability to perform these fundamental bond-forming reactions via direct C-H activation would represent a significant advance in synthetic chemistry.

Table 2: Examples of Expanded Reaction Diversity with MPAA Ligand Variants

| Ligand Variant | Reaction Type | Substrate Class |

| MPAQ | β-methylene C-H functionalization | Aliphatic amides |

| MPAO | Arylation, Borylation | α-methyls, Cyclobutyl carboxylic amides |

| MPAAM | Enantioselective C(sp³)-H arylation | Free aliphatic acids |

| MPAAThio | Olefination, Arylation, Carbonylation | Free carboxylic acids, Free aliphatic amines |

Data compiled from a review on MPAA ligand variations. wikipedia.org

Advanced Spectroscopic and In Situ Mechanistic Probes for Dynamic Ligand Behavior

A deeper understanding of the dynamic behavior of the this compound during the catalytic cycle is crucial for the rational design of improved catalysts. Advanced spectroscopic techniques and in situ mechanistic probes are being increasingly employed to elucidate the precise role of the ligand and the nature of the active catalytic species.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹⁹F NMR for tracking fluorinated substrates and Diffusion-Ordered Spectroscopy (DOSY) for determining the size of complexes in solution, have been instrumental in characterizing palladium-MPAA species. chemistryviews.orgnih.govresearchtrend.net Mass spectrometry has also provided valuable insights into the formation of monomeric and dimeric palladium complexes. rsc.orgnih.gov

A key finding from these studies is the dynamic exchange of MPAA ligands with other carboxylate ligands in the reaction mixture. nih.govchemistryviews.org This dynamic behavior has important implications for catalysis, as it allows for a substoichiometric amount of the MPAA ligand to have a significant catalytic effect, a phenomenon known as ligand-accelerated catalysis. nih.govchemistryviews.orgnih.gov